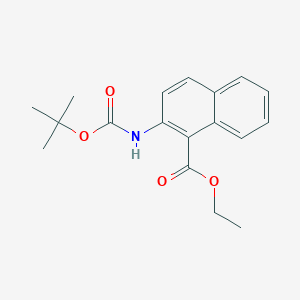
Ethyl 2-(Boc-amino)-1-naphthoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(Boc-amino)-1-naphthoate is a chemical compound that features a naphthalene ring substituted with an ethyl ester and a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(Boc-amino)-1-naphthoate typically involves the protection of the amino group with a Boc group followed by esterification. One common method involves the reaction of 2-amino-1-naphthoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amino acid. This intermediate is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain consistency and quality of the product.
化学反应分析
Types of Reactions
Ethyl 2-(Boc-amino)-1-naphthoate undergoes various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in pyridine.
Reduction: LiAlH4 in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Naphthoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: N-alkylated derivatives.
科学研究应用
Ethyl 2-(Boc-amino)-1-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the synthesis of peptide nucleic acids (PNAs) and other biomolecules.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials
作用机制
The mechanism of action of Ethyl 2-(Boc-amino)-1-naphthoate primarily involves the protection of the amino group by the Boc group. This protection prevents the amino group from participating in unwanted side reactions during synthesis. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .
相似化合物的比较
Ethyl 2-(Boc-amino)-1-naphthoate can be compared with other Boc-protected amino compounds such as:
Ethyl 2-(Boc-amino)-1-benzoate: Similar structure but with a benzene ring instead of a naphthalene ring.
Ethyl 2-(Boc-amino)-1-anthracenoate: Contains an anthracene ring, making it bulkier and more rigid.
Ethyl 2-(Boc-amino)-1-phenylacetate: Features a phenyl ring with an additional methylene group.
The uniqueness of this compound lies in its naphthalene ring, which provides a larger aromatic system compared to benzene and phenyl rings, potentially offering different reactivity and interaction properties .
属性
分子式 |
C18H21NO4 |
|---|---|
分子量 |
315.4 g/mol |
IUPAC 名称 |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]naphthalene-1-carboxylate |
InChI |
InChI=1S/C18H21NO4/c1-5-22-16(20)15-13-9-7-6-8-12(13)10-11-14(15)19-17(21)23-18(2,3)4/h6-11H,5H2,1-4H3,(H,19,21) |
InChI 键 |
HCRBLODCJWKDGG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=CC2=CC=CC=C21)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















